Folate-PEG3-NHS ester (MW 741.71 Da) is a heterobifunctional, amine-reactive bioconjugation reagent engineered for the targeted delivery of payloads to Folate Receptor alpha (FRα) overexpressing cells. The molecule consists of a folic acid targeting ligand, a discrete, hydrophilic 3-unit polyethylene glycol (PEG3) spacer, and a pre-activated N-hydroxysuccinimide (NHS) ester. In procurement and material selection workflows, this specific construct is prioritized because it resolves the severe insolubility of native folic acid while providing the exact spatial separation required to maintain receptor binding affinity, all without adding the excessive molecular weight of polymeric PEGs .
Generic substitution with free folic acid or zero-length Folate-NHS fails in practical procurement due to severe workflow and performance limitations. Free folic acid requires in situ EDC/NHS activation, a process plagued by rapid hydrolysis, poor solubility, and low conjugation yields (<50%), leading to the waste of expensive biological payloads. Conversely, substituting with zero-length Folate-NHS introduces severe steric hindrance; because the folate receptor binding pocket is deep, attaching a bulky payload without a spacer blocks the ligand from entering the receptor, neutralizing the targeting mechanism entirely [1]. Furthermore, substituting with long-chain variants (e.g., Folate-PEG2000-NHS) drastically alters the pharmacokinetic profile, increasing hydrodynamic size and risking polymer-induced steric shielding that prevents cellular endocytosis.
The Folate Receptor alpha (FRα) features a deep binding pocket that buries the pteroate moiety of folic acid. Conjugating bulky payloads directly via Folate-NHS (zero-length spacer) causes severe steric hindrance, often resulting in a 10- to 100-fold reduction in receptor binding affinity. The discrete PEG3 spacer in Folate-PEG3-NHS ester provides a precisely spaced ~12-15 Å extension, projecting the payload outside the receptor pocket and fully restoring sub-nanomolar binding affinity (Kd ~ 1-5 nM) [1].
| Evidence Dimension | Receptor Binding Affinity (Kd) |
| Target Compound Data | Sub-nanomolar (Kd ~ 1-5 nM) via ~12-15 Å PEG3 spacer |
| Comparator Or Baseline | Folate-NHS (zero-length spacer): 10- to 100-fold loss of affinity |
| Quantified Difference | Up to 2 orders of magnitude improvement in target binding |
| Conditions | FRα-expressing cell lines (e.g., KB, HeLa) binding assays |
Procuring a zero-length linker risks complete failure of the targeting mechanism in cellular and in vivo models due to steric clash.
Attempting to conjugate free folic acid to primary amines using in situ EDC/NHS activation is notoriously inefficient, typically yielding <30-50% due to the rapid hydrolysis of the intermediate and poor solubility of the reagents. Folate-PEG3-NHS ester is supplied as a stable, pre-activated electrophile that consistently achieves >80% coupling efficiency to primary amines under mild, slightly alkaline aqueous conditions (pH 7.2-8.5) within 1-4 hours [1].
| Evidence Dimension | Amine Conjugation Yield |
| Target Compound Data | >80% yield (pre-activated NHS ester) |
| Comparator Or Baseline | Free folic acid + in situ EDC/NHS: <30-50% yield |
| Quantified Difference | Approx. 2x higher conjugation efficiency |
| Conditions | Aqueous buffer (pH 7.2-8.5), 1-4 hours at room temperature |
Maximizes the recovery of expensive biological payloads or nanoparticles by ensuring highly efficient, one-step bioconjugation.
Folic acid and zero-length Folate-NHS are highly hydrophobic, often requiring reaction buffers containing >30% DMSO or DMF to remain in solution, which can denature delicate proteins or destabilize lipid nanoparticles. The incorporation of the hydrophilic PEG3 chain significantly enhances the aqueous solubility of the reagent, allowing bioconjugation to proceed in physiological buffers containing <5-10% organic co-solvent [1].
| Evidence Dimension | Organic Solvent Requirement for Conjugation |
| Target Compound Data | <5-10% DMSO/DMF tolerance |
| Comparator Or Baseline | Folate-NHS (no PEG): >30% DMSO/DMF required |
| Quantified Difference | >3-fold reduction in denaturing solvent concentration |
| Conditions | Protein or antibody labeling in standard PBS/HEPES buffers |
Allows for the functionalization of sensitive biologics without triggering solvent-induced aggregation or loss of tertiary structure.
While long-chain PEGylated folates (e.g., Folate-PEG2000-NHS) provide high aqueous solubility, they dramatically increase the hydrodynamic radius of the conjugate and can induce polymer shielding, which reduces cellular uptake and tissue penetration. Folate-PEG3-NHS ester maintains a discrete, low molecular weight (741.71 Da), preventing excessive hydrodynamic expansion and avoiding the immunogenic risks associated with polymeric PEGs [1].
| Evidence Dimension | Molecular Weight / Hydrodynamic Contribution |
| Target Compound Data | MW 741.71 Da (discrete PEG3) |
| Comparator Or Baseline | Folate-PEG2000-NHS: MW >2400 Da (polymeric) |
| Quantified Difference | ~70% reduction in linker mass, preventing polymer shielding |
| Conditions | Small molecule drug conjugate (SMDC) or PROTAC synthesis |
Ensures rapid solid-tumor penetration and avoids the reduced endocytosis rates commonly caused by long-chain PEG shielding.
For developers of SMDCs and PROTACs targeting FRα-positive solid tumors, Folate-PEG3-NHS ester provides the necessary targeting moiety without inflating the hydrodynamic radius. The discrete 741.71 Da mass ensures rapid tissue penetration and avoids the endosomal escape issues caused by long-chain PEG shielding [1].
When functionalizing delicate biologics that cannot tolerate high concentrations of organic solvents, this compound is selected over zero-length Folate-NHS. The PEG3 spacer allows the pre-activated NHS ester to couple efficiently to lysine residues in standard physiological buffers containing <10% DMSO, preserving the tertiary structure of the protein [1].
In nanomedicine formulation, attaching a targeting ligand directly to the nanoparticle surface often results in steric clash with the deep FRα binding pocket. Utilizing Folate-PEG3-NHS ester provides the critical ~12-15 Å extension required to project the folate ligand away from the lipid bilayer, fully restoring sub-nanomolar receptor binding affinity [1].